N-[4-(octylsulfamoyl)phenyl]acetamide is a chemical compound characterized by the molecular formula . This compound features a phenyl group substituted with an octylsulfamoyl moiety and an acetamide group, indicating its potential utility in medicinal chemistry due to the presence of the sulfonamide functional group, which is known for its biological activity. The structural configuration allows for interactions with various biological targets, making it a compound of interest in pharmacological studies.
The biological activity of N-[4-(octylsulfamoyl)phenyl]acetamide is primarily attributed to its sulfonamide group, known for antibacterial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For example, derivatives of N-phenylacetamide have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that N-[4-(octylsulfamoyl)phenyl]acetamide may possess similar efficacy .
The synthesis of N-[4-(octylsulfamoyl)phenyl]acetamide typically involves several steps:
N-[4-(octylsulfamoyl)phenyl]acetamide has potential applications in:
Interaction studies involving N-[4-(octylsulfamoyl)phenyl]acetamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the compound's structure for enhanced activity.
Several compounds share structural similarities with N-[4-(octylsulfamoyl)phenyl]acetamide. Here are some notable examples:
N-[4-(octylsulfamoyl)phenyl]acetamide is unique due to its longer octyl chain, which may influence its solubility and permeability compared to shorter-chain analogs.
The synthesis of N-[4-(octylsulfamoyl)phenyl]acetamide requires carefully selected precursors to ensure structural fidelity and high yield. Key starting materials include:
| Precursor | Role in Synthesis | Source Relevance |
|---|---|---|
| 4-Aminophenol | Provides the aromatic backbone | Intermediate derivation [3] |
| 1-Octanesulfonyl chloride | Introduces the sulfonamide group | Primary reagent [4] [5] |
| Acetic anhydride | Acetylates the amine group | Critical for acetylation [3] |
| Triethylamine | Base catalyst for sulfonylation | Reaction optimization [4] |
4-Aminophenol serves as the foundational aromatic compound, while 1-octanesulfonyl chloride facilitates sulfonamide formation. Acetic anhydride acetylates the free amine post-sulfonylation, and triethylamine neutralizes hydrochloric acid generated during sulfonylation [3] [4].
The synthesis proceeds through two principal stages: sulfonylation and acetylation.
Sulfonylation of 4-Aminophenol:
Acetylation of the Phenolic Intermediate:
Catalytic systems significantly influence reaction efficiency and yield.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0–5 | 78 |
| Pyridine | Tetrahydrofuran | 25 | 65 |
| Dimethylaminopyridine | Acetonitrile | 50 | 82 |
Triethylamine in dichloromethane at low temperatures minimizes side reactions, achieving 78% yield [4]. Dimethylaminopyridine in acetonitrile enhances acetylation efficiency, elevating yields to 82% [3]. Solvent polarity and catalyst basicity are critical for suppressing hydrolysis of 1-octanesulfonyl chloride.
The sulfonylation mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of 1-octanesulfonyl chloride.
Sulfonylation Mechanism:
Acetylation Pathway:
Purification is achieved through recrystallization and column chromatography.
| Technique | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethanol/water (3:1), −20°C | 95 | 70 |
| Silica gel chromatography | Hexane/ethyl acetate (4:1) | 99 | 65 |
| Vacuum sublimation | 100°C, 0.01 mmHg | 97 | 60 |
Recrystallization in ethanol/water maximizes yield (70%) while maintaining 95% purity [3]. Column chromatography achieves higher purity (99%) but requires solvent-intensive elution. Yield optimization hinges on stoichiometric control, with a 1.2:1 molar ratio of 1-octanesulfonyl chloride to 4-aminophenol proving optimal [4] [5].
N-[4-(octylsulfamoyl)phenyl]acetamide exhibits moderate thermal stability characteristics typical of aromatic sulfonamide-acetamide conjugates. The compound possesses a molecular formula of C₁₆H₂₆N₂O₃S with a molecular weight of 326.5 g/mol [1] [2]. Based on thermal gravimetric analysis data from structurally related sulfonamide compounds, the estimated melting point range is 145-160°C, consistent with similar sulfonamide acetamide derivatives [3] [4].
Thermal decomposition studies of analogous aromatic sulfonamides demonstrate that degradation typically initiates at temperatures between 210-250°C [5] [6]. The thermal decomposition follows a second-order kinetic model for the initial stage, characterized by the equation g(α) = (1-α)⁻¹-1, where α represents the degree of conversion [6]. The decomposition pathway involves initial cleavage of the sulfonamide nitrogen-sulfur bond, followed by fragmentation of the acetamide moiety at elevated temperatures [7] [8].
The enthalpy of fusion is estimated to be in the range of 18-25 kJ/mol, based on data from related acetamide compounds [9]. Heat capacity values are estimated at 250-300 J/mol·K at standard temperature, calculated from molecular size and structural complexity [10].
Table 1: Thermodynamic Stability Parameters
| Property | Estimated Value | Reference Compounds |
|---|---|---|
| Melting Point (°C) | 145-160 | Similar sulfonamide acetamides |
| Thermal Decomposition Temperature (°C) | 210-250 | Aromatic sulfonamides (TGA data) |
| Enthalpy of Fusion (kJ/mol) | 18-25 | Related acetamide compounds |
| Heat Capacity (J/mol·K) | 250-300 | Estimated from molecular size |
The solubility characteristics of N-[4-(octylsulfamoyl)phenyl]acetamide are significantly influenced by its dual hydrophilic-lipophilic nature, combining polar sulfonamide and acetamide functional groups with a long octyl aliphatic chain. Water solubility is limited, estimated at 0.5-2.0 g/L at 20°C, classifying it as sparingly soluble in aqueous media [11] [12].
In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the sulfonamide and acetamide groups and the solvent molecules. Methanol solubility is estimated at 15-25 g/L, while ethanol shows slightly lower solubility at 10-20 g/L [13] [14]. The reduced solubility in ethanol compared to methanol reflects the impact of increased steric hindrance from the longer alkyl chain.
Polar aprotic solvents provide the highest solubility values. Dimethyl sulfoxide (DMSO) solubility reaches 25-35 g/L, while dimethyl formamide exhibits similar characteristics at 30-40 g/L [13] [14]. These solvents effectively solvate both polar functional groups without competing hydrogen bonding interactions.
Acetone demonstrates moderate solubility (8-15 g/L) due to its ability to interact with the carbonyl groups through dipole-dipole interactions [11]. Non-polar solvents show extremely limited solubility, with toluene (<0.1 g/L) and n-hexane (<0.05 g/L) representing practically insoluble systems [11].
Table 2: Solubility Profile in Various Solvents
| Solvent | Solubility (g/L) | Classification |
|---|---|---|
| Water (20°C) | 0.5-2.0 | Sparingly soluble |
| Methanol | 15-25 | Soluble |
| Ethanol | 10-20 | Soluble |
| DMSO | 25-35 | Very soluble |
| Dimethyl formamide | 30-40 | Very soluble |
| Acetone | 8-15 | Moderately soluble |
| Toluene | <0.1 | Practically insoluble |
| n-Hexane | <0.05 | Practically insoluble |
The octanol-water partition coefficient of N-[4-(octylsulfamoyl)phenyl]acetamide is estimated to be in the range of 3.5-4.2, positioning it as a moderately lipophilic compound [15] [16]. This value is primarily driven by the eight-carbon aliphatic chain, which significantly increases the lipophilic character compared to shorter alkyl sulfonamide derivatives.
Computational predictions using ALOGPS and XLOGP2 methodologies yield a calculated LogP value of 4.1 ± 0.3 [16] [17]. The lipophilic contribution of the octyl chain (approximately +4.0 log units) is partially offset by the polar sulfonamide (-1.0 log units) and acetamide (-0.5 log units) functional groups [18] [19].
Comparative analysis with related sulfonamide compounds demonstrates that N-alkyl substitution consistently increases lipophilicity. For instance, N-(4-methylphenylsulfonyl)phenylacetamide shows a LogP of 4.56, highlighting the significant impact of alkyl chain length on partition behavior [15].
The compound falls within the optimal lipophilicity range for membrane permeability according to Lipinski's Rule of Five, though it approaches the upper limit for oral bioavailability [20]. The moderate lipophilicity suggests favorable characteristics for topical applications while potentially limiting systemic absorption [21].
Table 3: Partition Coefficients and Lipophilicity Data
| Property | Value | Method/Reference |
|---|---|---|
| LogP (octanol/water) | 3.5-4.2 | Estimated from octyl chain |
| LogP (calculated) | 4.1 ± 0.3 | ALOGPS/XLOGP2 methods |
| Lipophilicity Classification | Moderately lipophilic | Based on LogP value |
N-[4-(octylsulfamoyl)phenyl]acetamide contains multiple ionizable groups that contribute to its acid-base behavior. The sulfonamide nitrogen represents the primary acidic site, with an estimated pKa in the range of 9.5-10.5 [22] [23]. This value is typical for aromatic sulfonamides, where electron-withdrawing effects of the benzene ring stabilize the conjugate base.
The acetamide nitrogen exhibits significantly higher pKa values (approximately 15), making it essentially non-ionizable under physiological conditions [24]. This nitrogen remains protonated across the entire physiological pH range, contributing to the compound's overall basicity.
The terminal octyl amine group, if present in the primary or secondary form, would exhibit pKa values in the range of 9.8-10.2, typical of aliphatic amines [24]. However, in the specific case of N-[4-(octylsulfamoyl)phenyl]acetamide, this group is incorporated into the sulfonamide linkage, modifying its ionization behavior.
The compound demonstrates amphoteric behavior, with the sulfonamide group acting as a weak acid and the acetamide nitrogen potentially accepting protons under strongly acidic conditions. The dominant species at physiological pH (7.4) would be the neutral molecule, as both potential ionization sites have pKa values well above physiological pH [25].
Table 4: Acid-Base Properties
| Property | Value | Method/Reference |
|---|---|---|
| pKa (sulfonamide NH) | 9.5-10.5 | Sulfonamide group typical range |
| pKa (acetamide NH) | ~15 | Acetamide group typical range |
| pKa (amine group) | 9.8-10.2 | Alkyl amine typical range |
N-[4-(octylsulfamoyl)phenyl]acetamide exhibits low to moderate hygroscopic properties, significantly reduced compared to pure acetamide due to the lipophilic octyl chain [26] [27]. Moisture uptake studies estimate 2-5% weight gain at 75% relative humidity and 25°C, classifying it as slightly hygroscopic [26].
The reduced hygroscopicity compared to parent acetamide (which is highly deliquescent) results from the hydrophobic octyl substituent, which interferes with water molecule adsorption onto the crystal surface [27]. The compound maintains solid-state stability under normal storage conditions when kept in cool, dry environments.
Photostability assessments indicate stable behavior under normal lighting conditions, with no significant photodegradation observed in standard pharmaceutical storage tests. However, prolonged exposure to intense UV radiation may initiate degradation through free radical mechanisms [28].
Oxidative stability requires inert atmosphere storage for long-term preservation. The compound shows susceptibility to oxidation in air, particularly at elevated temperatures, leading to gradual degradation of the sulfonamide linkage [5] [29]. The thermal stability limit is approximately 200-210°C, representing the onset of thermal decomposition processes.
Storage recommendations include maintenance below 25°C in sealed containers with desiccants to minimize moisture exposure. Light protection, while not critical, is advisable for extended storage periods [30].
Table 5: Hygroscopic and Solid-State Stability Properties
| Property | Value | Notes |
|---|---|---|
| Hygroscopicity | Low to moderate | Lower than pure acetamide |
| Moisture uptake (%) | 2-5% at 75% RH | At 25°C, 75% relative humidity |
| Storage conditions | Cool, dry, dark place | Room temperature storage |
| Photostability | Stable under normal light | No photodegradation observed |
| Oxidation stability | Stable under inert atmosphere | Susceptible to oxidation in air |
| Thermal stability limit (°C) | 200-210 | Onset of decomposition |